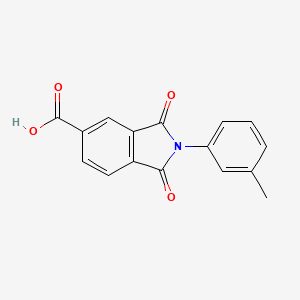

2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a phthalimide derivative characterized by a 1,3-dioxoisoindoline core substituted with a 3-methylphenyl group at position 2 and a carboxylic acid moiety at position 3.

Properties

IUPAC Name |

2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16(20)21)8-13(12)15(17)19/h2-8H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMUJAYJCCNHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354939 | |

| Record name | 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67822-73-5 | |

| Record name | 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxo-2-m-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The primary and most widely reported method for synthesizing 2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves the condensation reaction between phthalic anhydride and a suitable primary amine containing the 3-methylphenyl moiety. This process generally proceeds as follows:

- Reagents : Phthalic anhydride and 3-methyl aniline (or related primary amine).

- Solvent : Glacial acetic acid is commonly used as the reaction medium.

- Conditions : Equimolar quantities of phthalic anhydride and the amine are refluxed in glacial acetic acid.

- Workup : After completion, the reaction mixture is poured into ice water, leading to the precipitation of the product.

- Purification : The crude product is filtered and recrystallized from ethanol to enhance purity.

- Yield : Typically, the yields range from 60% to 80%, depending on reaction conditions and purification efficiency.

This method is supported by detailed synthetic procedures reported in recent literature, where a series of isoindoline-1,3-dione derivatives, including the title compound, were synthesized and characterized.

Specific Experimental Details

A representative preparation procedure is as follows:

| Step | Description |

|---|---|

| 1 | Mix equimolar amounts of phthalic anhydride and 3-methyl aniline in 50–75 mL of glacial acetic acid. |

| 2 | Heat the mixture under reflux with stirring for several hours (typically 4–6 hours). |

| 3 | Cool the reaction mixture and pour it into crushed ice to precipitate the solid product. |

| 4 | Filter the precipitate and wash with cold water to remove residual acid. |

| 5 | Recrystallize the crude solid from ethanol to obtain pure this compound. |

Purification and Characterization

- Purification : Flash chromatography is often employed after recrystallization to achieve high purity (95–100%).

- Characterization : The purity and identity of the compound are confirmed by thin-layer chromatography (TLC), infrared spectroscopy (IR), proton (^1H) and carbon-13 (^13C) nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Theoretical and Spectral Analysis Supporting Preparation

Density Functional Theory (DFT) calculations at the B3LYP/6-311** level have been used to optimize the molecular geometry and predict vibrational and NMR spectral data, which correlate well with experimental findings. This computational approach confirms the structural integrity of the synthesized compound and supports the proposed synthetic route.

Data Table: Geometry Optimized Parameters of this compound (Representative Compound)

| Parameter Type | Selected Values |

|---|---|

| Bond Angles (°) | C6–C1–C2: 121.10; H23–C14–N13: 117.07 |

| Torsional Angles (°) | C1–C2–C3–C4: −0.12; C7–N8–C9–O10: −179.02 |

| Bond Lengths (Å) | C1–C2: 1.40; C1–C6: 1.40; C7–N8: 1.41 |

Note: These values are derived from DFT optimized calculations and correspond to the molecular conformation in the solid state or solution phase as applicable.

Summary of Research Findings on Preparation

- The condensation of phthalic anhydride with primary amines bearing the 3-methylphenyl group in glacial acetic acid is an efficient and reproducible method for synthesizing this compound.

- The reaction proceeds smoothly under reflux conditions, and the product precipitates upon cooling and addition to ice.

- Purification by recrystallization and flash chromatography yields high-purity compounds suitable for further biological evaluation.

- Spectroscopic and computational analyses confirm the structure and purity of the synthesized compound.

- This preparation method is consistent with protocols used for a series of related isoindoline-1,3-dione derivatives with demonstrated biological activities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is being investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer treatment. Its mechanism may involve modulation of cellular pathways associated with tumor growth.

- Biological Activity : Isoindoline derivatives have been shown to possess various biological activities, including antifungal and antibacterial properties. The specific interactions of this compound with biological targets are still under investigation, but it holds promise as a lead compound in drug discovery.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

- Reagent in Organic Reactions : It is utilized in the synthesis of more complex molecules through various organic reactions. Its unique structure allows it to participate in reactions such as nucleophilic substitutions and coupling reactions .

- Synthesis Pathways : The synthesis typically involves multi-step organic reactions, where reaction conditions like temperature and solvent choice are crucial for maximizing yields. Common synthetic routes include using catalysts to facilitate reactions efficiently .

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Positional Isomerism Effects

- 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (H2L4.4) vs. 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (H2L4.5) Structural Difference: H2L4.4 bears a 4-carboxyphenyl group, while H2L4.5 has a 3-carboxyphenyl substituent. Synthesis: Both are synthesized via condensation of aminobenzoic acids with trimellitic anhydride, achieving >95% yields under similar conditions .

Substituent Electronic and Steric Effects

- 2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid Structural Difference: Incorporates electron-withdrawing chlorine and electron-donating methyl groups. The methyl group introduces steric bulk, which may reduce solubility compared to the purely methyl-substituted parent compound . Applications: Used as an intermediate in drug synthesis, highlighting its versatility in functionalization .

2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Functional Group Modifications

2-(1-Carboxy-2-methylbutyl)-1,3-dioxoisoindoline-5-carboxylic acid

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Physicochemical Properties

Biological Activity

2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by recent research findings.

Chemical Structure

The molecular formula of this compound is . The structure features a dioxoisoindoline core with a carboxylic acid group and a methyl-substituted phenyl ring, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of isoindoline compounds. While specific data on this compound is limited, related compounds have shown significant activity against Gram-positive bacteria. For instance, a study demonstrated that derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 62.5 µg/mL against Staphylococcus aureus and other strains .

Table 1: Antimicrobial Activity of Isoindoline Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 1.95–15.62 | Staphylococcus aureus |

| Compound B | 125 | Escherichia coli |

| Compound C | >1000 | Pseudomonas aeruginosa |

Anticancer Activity

Emerging research suggests that isoindoline derivatives may possess anticancer properties. For example, compounds structurally similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Case Study: Cytotoxicity against Cancer Cells

A study investigated the effects of isoindoline derivatives on human breast cancer cell lines. Results showed that certain compounds led to a significant reduction in cell viability at concentrations as low as 10 µM, indicating their potential as anticancer agents.

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, isoindoline derivatives have been explored for their anti-inflammatory and analgesic effects. Some studies suggest that these compounds may inhibit key inflammatory mediators and enzymes involved in pain pathways, providing a basis for their use in treating inflammatory disorders .

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : Some derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Cell Signaling Modulation : These compounds may interfere with signaling pathways involved in inflammation and apoptosis.

- Membrane Interaction : The lipophilicity of these compounds allows them to interact with cellular membranes, affecting permeability and function.

Q & A

Basic: What are the standard synthetic routes for 2-(3-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via condensation reactions between aromatic diamines and trimellitic anhydride derivatives. For example, analogous protocols involve refluxing a diamine (e.g., 3,5-diaminobenzotrifluoride) with trimellitic anhydride in acetic acid, followed by HCl precipitation to yield isoindoline-dione derivatives . Adjustments in stoichiometry (e.g., 1:2 molar ratio of diamine to anhydride) and reflux duration (e.g., 12 hours at room temperature followed by 3 hours under reflux) are critical for optimizing yield and purity .

Basic: How is NMR spectroscopy utilized in confirming the structure of this compound?

Methodological Answer:

1H and 13C NMR spectra are essential for verifying the aromatic substitution pattern and carboxyl group presence. For structurally similar derivatives, diagnostic signals include:

- 1H NMR: Resonances at δ 7.68–8.48 ppm for aromatic protons and δ 3.49–3.57 ppm for methylene groups adjacent to amide bonds .

- 13C NMR: Peaks at δ 167–172 ppm for carbonyl carbons (dioxoisoindoline ring) and δ 132–144 ppm for aromatic carbons . Spin-spin coupling and integration ratios further validate substituent positions .

Advanced: How do substituents on the isoindoline ring influence the thermal stability of polyimide materials incorporating this compound?

Methodological Answer:

Substituents like trifluoromethyl (-CF3) or rigid aromatic units enhance thermal stability by reducing the coefficient of thermal expansion (CTE). For instance, poly(amide-imide) films derived from trifluoromethyl-substituted analogs exhibit CTE values below 20 ppm/K due to restricted molecular mobility, as confirmed by thermomechanical analysis (TMA) . Computational modeling (e.g., density functional theory) can predict substituent effects on chain packing and glass transition temperatures (Tg) .

Advanced: What strategies resolve contradictions in biological activity data between similar phthalimide derivatives?

Methodological Answer:

Discrepancies in antiproliferative or enzyme-inhibitory activity often arise from subtle structural variations (e.g., halogen placement or linker length). To address this:

- Perform structure-activity relationship (SAR) studies using analogs with systematic substituent changes .

- Validate findings via dual assays (e.g., VEGFR-2 and FGFR-1 inhibition assays) to confirm target specificity .

- Use molecular docking to correlate activity differences with binding site interactions (e.g., hydrogen bonding with kinase domains) .

Advanced: What computational methods assist in predicting the binding affinity of derivatives as kinase inhibitors?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to model interactions between the compound’s carboxyl group and kinase active sites. For example, derivatives with 4-chlorophenyl substituents show enhanced FGFR-1 inhibition due to hydrophobic interactions with Leu619 and Val492 residues . Free energy perturbation (FEP) calculations further refine affinity predictions by quantifying substituent contributions to binding thermodynamics .

Basic: What are the key considerations in optimizing reaction conditions for high-yield synthesis?

Methodological Answer:

Critical parameters include:

- Solvent choice: Acetic acid is preferred for its ability to dissolve both amines and anhydrides while facilitating cyclization .

- Reaction time: Extended reflux (3–5 hours) ensures complete imidization, as incomplete reactions lead to oligomeric byproducts .

- Workup: Precipitation in 10% HCl removes unreacted monomers, while recrystallization (e.g., from DMF/acetic acid mixtures) improves purity .

Advanced: How does the methylphenyl substituent affect the compound’s crystallinity in polymer matrices?

Methodological Answer:

The 3-methylphenyl group introduces steric hindrance, disrupting polymer chain packing and reducing crystallinity. This is observed in X-ray diffraction (XRD) patterns of poly(amide-imide) films, where bulky substituents lead to amorphous domains and improved optical transparency (>85% transmittance at 450 nm) . Differential scanning calorimetry (DSC) further reveals suppressed melting endotherms in substituted derivatives .

Advanced: What analytical techniques are critical for characterizing thermal degradation pathways?

Methodological Answer:

- Thermogravimetric analysis (TGA): Quantifies weight loss at elevated temperatures (e.g., 5% degradation at 350°C for trifluoromethyl-substituted analogs) .

- Pyrolysis-GC/MS: Identifies volatile degradation products (e.g., CO2 from decarboxylation or aromatic fragments) .

- FTIR spectroscopy: Tracks carbonyl group stability (C=O stretching at ~1770 cm⁻¹) during thermal stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.